![molecular formula C12H14N2O3 B14450439 3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione CAS No. 75201-64-8](/img/structure/B14450439.png)
3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione
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Overview
Description
3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione is an organic compound that belongs to the class of azo compounds It is characterized by the presence of an azo group (-N=N-) linked to a methoxyphenyl group and a pentane-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione typically involves the diazotization of 4-methoxyaniline followed by coupling with pentane-2,4-dione. The reaction is carried out under acidic conditions, often using hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt. This intermediate is then reacted with pentane-2,4-dione in the presence of a base such as sodium acetate to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the dye industry for the production of azo dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole
- 4-[(4-Chlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole
- 4-[(4-Iodophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole
Uniqueness
3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione is unique due to its specific structural features, including the methoxy group and the pentane-2,4-dione moiety.
Properties
CAS No. |
75201-64-8 |
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Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)diazenyl]pentane-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)12(9(2)16)14-13-10-4-6-11(17-3)7-5-10/h4-7,12H,1-3H3 |
InChI Key |
OWVAQAYFZHEIFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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